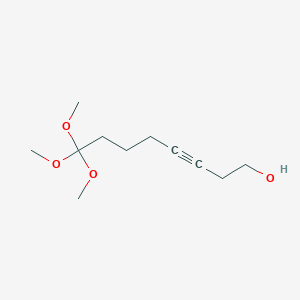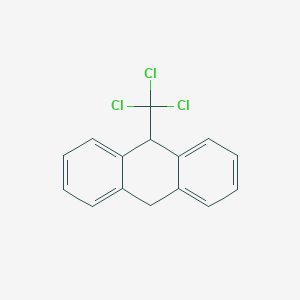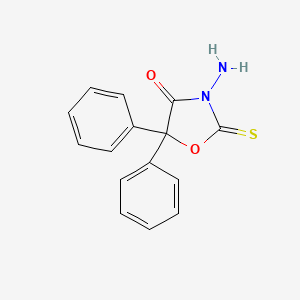
1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine is a synthetic organic compound. It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This compound is characterized by its bulky alkyl substituents, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine typically involves the reaction of appropriate amines with aldehydes or ketones under controlled conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the imidazolidine ring. Common reagents used in this synthesis include:
- Primary amines
- Aldehydes or ketones
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as:
- Mixing of reactants in a reactor
- Controlled heating and stirring
- Purification through distillation or recrystallization
化学反应分析
Types of Reactions
1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding imidazolidinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or other reduced products.
Substitution: The bulky alkyl groups may participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions may produce various alkylated derivatives.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological processes involving imidazolidine derivatives.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use as a stabilizer, additive, or precursor in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of 1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine involves its interaction with molecular targets and pathways. The bulky alkyl groups may influence its binding affinity and specificity for certain receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1,3-Dimethylimidazolidine: A simpler imidazolidine derivative with smaller alkyl groups.
1,3-Diethylimidazolidine: Another imidazolidine with ethyl substituents.
1,3-Diisopropylimidazolidine: Featuring isopropyl groups, similar in size to the trimethylhexyl groups.
属性
CAS 编号 |
89943-96-4 |
|---|---|
分子式 |
C29H60N2 |
分子量 |
436.8 g/mol |
IUPAC 名称 |
1,3-bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine |
InChI |
InChI=1S/C29H60N2/c1-23(20-27(4,5)6)13-15-30-17-18-31(16-14-24(2)21-28(7,8)9)26(30)19-25(3)22-29(10,11)12/h23-26H,13-22H2,1-12H3 |
InChI 键 |
ZBJYUIRAFQUXKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN1CCN(C1CC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


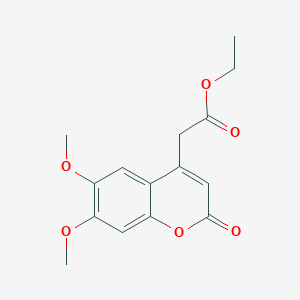
oxophosphanium](/img/structure/B14383937.png)
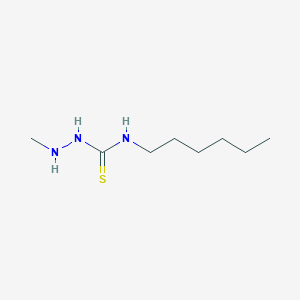
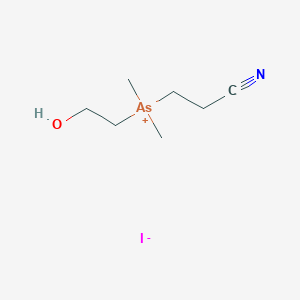
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
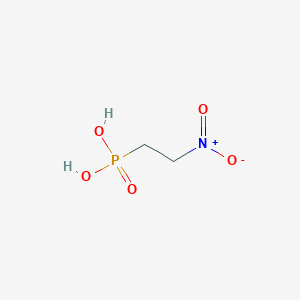

![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)

